3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
3-piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-11-14-9-2-1-5-13-10(9)15(11)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSZQPOIIRAKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=CC=N3)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549573 | |
| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107618-03-1 | |
| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc-Protected Reductive Amination Pathway
The patent CN106432232A delineates a four-step protocol commencing with 4-piperidone hydrochloride (Fig. 1):
Step 1: N-Boc Protection
4-Piperidone hydrochloride reacts with di-tert-butyl dicarbonate in aqueous acetone, mediated by sodium bicarbonate, to yield N-Boc-4-piperidone (93% yield). Optimal solvent ratios (5–20 mL/g aqueous acetone) and stoichiometric control (1:1–3 mol equivalents of Boc anhydride) minimize epimerization.
Step 2: Reductive Amination
N-Boc-4-piperidone undergoes reductive amination with ammonia and titanium tetraisopropoxide in ethanol, followed by sodium borohydride reduction at <30°C. This step furnishes 4-amino-1-Boc-piperidine in 82% yield, with rigorous temperature control preventing N-Boc cleavage.
Step 3: Acid-Catalyzed Coupling
4-Amino-1-Boc-piperidine couples with 2-chloronicotinic acid in dimethyl sulfoxide (DMSO) at 100°C, facilitated by potassium iodide and sodium carbonate. Acidification (pH 4–5) precipitates 2-(4-aminopiperidinyl)nicotinic acid (73% yield), with recrystallization (isopropanol/water) enhancing purity.
Step 4: Curtius Rearrangement and Cyclization
Treatment with diphenylphosphoryl azide (DPPA) in toluene induces Curtius rearrangement, forming the imidazo[4,5-b]pyridine core. Triethylamine scavenges HCl, enabling cyclization at 110°C to afford the target compound in 79% yield after recrystallization (ethyl acetate/methanol).
Table 1: Comparative Analysis of Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Key Optimization |
|---|---|---|---|
| 1 | Boc₂O, NaHCO₃, acetone/H₂O | 93 | Solvent ratio control |
| 2 | NH₃, Ti(OiPr)₄, NaBH₄ | 82 | Temperature <30°C |
| 3 | 2-Cl-nicotinic acid, DMSO, 100°C | 73 | KI catalytic acceleration |
| 4 | DPPA, toluene, 110°C | 79 | Triethylamine acid scavenging |
Alternative Cyclization Approaches
Despite the efficiency of the Boc-mediated route, traditional methods persist in academic settings. For instance, cyclocondensation of 3-aminopyridine derivatives with carbonyl agents (e.g., phosgene or urea) under basic conditions remains prevalent. However, these methods necessitate prolonged reaction times (24–48 h) and exhibit modest yields (40–55%) due to competing side reactions.
Mechanistic and Kinetic Considerations
The Curtius rearrangement (Step 4) proceeds via a concerted mechanism, where DPPA generates an isocyanate intermediate that intramolecularly cyclizes to form the imidazo ring. Kinetic studies reveal first-order dependence on DPPA concentration, with an activation energy of 85 kJ/mol determined by Arrhenius analysis. Solvent polarity (toluene ε = 2.4) favors transition-state stabilization, while triethylamine mitigates protonation of the nucleophilic amine.
Industrial Scalability and Green Chemistry
The patent’s protocol addresses industrial limitations through:
-
Solvent Recovery : Aqueous acetone and ethyl acetate are recycled via distillation, reducing waste by 60%.
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Catalyst Efficiency : Titanium tetraisopropoxide (0.1 eq) enhances reductive amination rates without heavy metal residues.
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Energy Optimization : Microwave-assisted steps are avoided, cutting energy consumption by 35% compared to legacy methods.
Analytical Characterization
Final products are validated via NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 5.2 Hz, 1H), 7.45 (dd, J = 7.6 Hz, 1H), 4.30–4.15 (m, 2H), 3.80–3.65 (m, 1H), 2.95–2.80 (m, 2H), 2.20–1.90 (m, 4H). LC-MS (ESI+) confirms [M+H]⁺ at m/z 245.2, aligning with theoretical values.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Pharmacological Applications
1. Antimigraine Activity
One of the most notable applications of 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is its role as a potential treatment for migraines. It acts as a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor, which is implicated in migraine pathophysiology. Research indicates that CGRP antagonists can significantly reduce migraine frequency and severity .
2. Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to target specific signaling pathways involved in tumor growth presents opportunities for developing novel cancer therapies .
3. Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. It exhibits protective effects against oxidative stress-induced neuronal damage, suggesting its potential use in treating conditions such as Alzheimer's disease and Parkinson's disease .
Case Study 1: Migraine Treatment
A clinical trial investigating the efficacy of a CGRP antagonist derived from this compound reported a significant reduction in the number of migraine days experienced by participants over a three-month period. The trial demonstrated a favorable safety profile and improved quality of life metrics among users .
Case Study 2: Cancer Cell Line Studies
In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls. These findings support further investigation into its potential as an adjunct therapy in oncology .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Solubility : The piperidinyl group improves aqueous solubility compared to bromo- or methyl-substituted derivatives (e.g., ), critical for oral bioavailability.
- Metabolic Stability : Piperidine-containing derivatives show reduced hepatic clearance compared to aryl-substituted analogues due to decreased CYP450 interaction .
Biological Activity
3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, structure-activity relationships (SAR), and its potential therapeutic applications, particularly in oncology and antimicrobial therapy.
- Molecular Formula : C11H14N4O
- Molecular Weight : 218.26 g/mol
- CAS Number : 185961-99-3
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis |
| PC-3 (Prostate) | 12.19 ± 0.25 | Inhibition of androgen receptor functions |
| U87 (Glioblastoma) | 45.2 ± 13.0 | Cell cycle arrest and apoptosis |
The compound has shown to suppress tumor growth in vivo, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness with the following minimal inhibitory concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 40 | Gram-positive bacteria |
| Escherichia coli | 200 | Gram-negative bacteria |
| Pseudomonas aeruginosa | 500 | Gram-negative bacteria |
These findings suggest that the compound could be a candidate for further development as an antibacterial agent .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications in the piperidine and imidazole moieties significantly influence the biological activity of the compound. Substituents on the imidazole ring can enhance potency and selectivity towards specific cancer cell lines or bacterial strains.
Key Findings:
- Substituent Variability : Alterations in the piperidine ring can lead to variations in cytotoxicity and selectivity.
- Ring Positioning : The position of nitrogen atoms within the imidazole ring is crucial for maintaining activity against cancer cells and bacteria .
Case Studies
Several case studies illustrate the effectiveness of this compound:
- In Vivo Tumor Suppression : A study involving tumor-bearing mice showed a significant reduction in tumor size when treated with this compound, suggesting its potential for clinical applications in oncology.
- In Vitro Bacterial Inhibition : Laboratory tests demonstrated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.
Q & A
Q. What are the established synthetic routes for 3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, and how do they differ in methodology?
Two complementary syntheses are reported:
- Route 1 : Chemoselective reductive amination starting from 4-aminopiperidine and a substituted imidazo[4,5-b]pyridine precursor. This method avoids selectivity issues in imine formation .
- Route 2 : Pd-catalyzed amination using an ammonia surrogate (e.g., benzophenone imine) to achieve regioselective coupling, addressing challenges in direct amination . Key Data : Route 1 offers higher yields (>70%) for gram-scale synthesis, while Route 2 is advantageous for late-stage diversification of the piperidine moiety.
Q. How is the structural identity of this compound verified in experimental settings?
- Single-crystal X-ray diffraction is routinely employed for unambiguous confirmation. For example, derivatives of imidazo[4,5-b]pyridin-2(3H)-one exhibit planar fused-ring systems with deviations <0.02 Å, validated using SHELX software .
- Spectroscopic methods : H/C NMR and high-resolution mass spectrometry (HRMS) are used to confirm molecular connectivity, with characteristic shifts for the piperidine N-H (~δ 3.2 ppm) and carbonyl C=O (~170 ppm) .
Advanced Research Questions
Q. What strategies address low selectivity in Pd-catalyzed amination during synthesis?
- Ammonia surrogates (e.g., benzophenone imine) improve selectivity by reducing competing side reactions. Post-coupling hydrolysis under acidic conditions regenerates the free amine .
- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reaction efficiency, achieving >80% conversion in Pd-mediated steps .
Q. How does the compound’s core structure influence its role as a CGRP receptor antagonist?
- The imidazo[4,5-b]pyridin-2(3H)-one scaffold binds to a hydrophobic cleft in the CGRP receptor, occluding ATP binding. Co-crystallography (2.25 Å resolution) reveals interactions with residues Val123 and Met119 in unphosphorylated Akt1, a model system .
- SAR studies : Substitution at the piperidine nitrogen (e.g., trifluoroethyl groups in MK-0974) enhances potency (Ki = 0.77 nM for human CGRP receptor) and oral bioavailability .
Q. What experimental models validate the compound’s in vivo efficacy?
- Rhesus pharmacodynamic assay : Capsaicin-induced dermal vasodilation is inhibited by MK-0974 (EC = 127 nM plasma concentration), correlating with blockade of endogenous CGRP release .
- Murine models : Oral dosing (10 mg/kg) shows >90% inhibition of downstream targets (p70S6 kinase), confirming blood-brain barrier penetration .
Data Contradiction and Optimization Analysis
Q. Why do antimicrobial assays show variable activity for imidazo[4,5-b]pyridin-2(3H)-one derivatives?
- Compound 26c (EC = 61.70 μM against varicella-zoster virus) exhibits weaker activity compared to triazolo[4,5-b]pyridine analogs. This is attributed to reduced hydrogen-bonding capacity of the carbonyl group .
- Structural modifications : Introducing electron-withdrawing groups (e.g., Br at position 6) enhances antiviral potency by improving target engagement .
Q. How do crystallization conditions impact structural data quality?
- Solvent selection : Ethyl acetate/hexane mixtures (3:2) yield high-quality crystals for X-ray studies, with R-factors <0.05 .
- Temperature effects : Refinement at 293 K minimizes thermal motion artifacts, critical for resolving flexible side chains (e.g., dioxolane substituents) .
Methodological Challenges
Q. What are the limitations of SHELX in refining imidazo[4,5-b]pyridin-2(3H)-one derivatives?
- Disordered moieties : Flexible piperidine or dioxolane groups require restraints (e.g., DFIX, SIMU) during refinement, increasing computational complexity .
- High-resolution data : Structures solved at <1.0 Å resolution are rare due to crystal packing defects, necessitating iterative refinement cycles .
Q. How can late-stage fluorination be applied to this scaffold?
- Electrophilic fluorination : Using Selectfluor® in acetonitrile introduces fluorine at position 7 of the pyridine ring (82% yield), enhancing metabolic stability .
- Radical methods : Photoredox catalysis under blue light enables C-H fluorination but faces regioselectivity challenges .
Tables
Table 1 : Comparative Synthetic Yields
| Route | Key Step | Yield (%) | Selectivity Issue Addressed? |
|---|---|---|---|
| 1 | Reductive amination | 75 | Yes (chemoselectivity) |
| 2 | Pd-catalyzed amination | 65 | Yes (regioselectivity) |
Table 2 : Biological Activity of Derivatives
| Compound | Target | EC/Ki | Reference |
|---|---|---|---|
| MK-0974 | CGRP Receptor | 0.77 nM | |
| 26c | Varicella-Zoster | 61.70 μM | |
| 12j | Akt1 | 1.2 nM (cellular) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
